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7-Chlorothiazolo[4,5-b]pyridin-2-amine

SNAr Late-stage functionalization Medicinal chemistry building block

Researchers requiring a modular, purine-mimetic core for parallel synthesis of kinase inhibitor libraries often face scaffold limitations that restrict late-stage diversification. 7-Chlorothiazolo[4,5-b]pyridin-2-amine (CAS 1206248-31-8) provides a validated solution as a fused thiazole-pyridine bioisostere with a reactive chlorine handle enabling SNAr diversification. The [4,5-b] fusion geometry precisely orients hinge-binding acceptors, while the 7-Cl substituent allows modular C7 derivatization absent in the non-chlorinated parent scaffold. This compound supports efficient SAR exploration of PI3Kα, c-KIT, and MALT1 targets.

Molecular Formula C6H4ClN3S
Molecular Weight 185.64 g/mol
Cat. No. B12330703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorothiazolo[4,5-b]pyridin-2-amine
Molecular FormulaC6H4ClN3S
Molecular Weight185.64 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)SC(=N2)N
InChIInChI=1S/C6H4ClN3S/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H,(H2,8,9,10)
InChIKeyKOBNIFXUNVRHPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorothiazolo[4,5-b]pyridin-2-amine: Purine Bioisostere for Kinase Synthesis


7-Chlorothiazolo[4,5-b]pyridin-2-amine (CAS 1206248-31-8) is a heterocyclic aromatic amine featuring a fused thiazole-pyridine bicyclic core with a chlorine substituent at the 7-position and a primary amine at the 2-position [1]. Its rigid framework functions as a purine bioisostere, capable of mimicking adenine/guanine hydrogen-bonding networks within kinase ATP-binding pockets . Commercially available at ≥97% purity from multiple suppliers, it serves as a versatile synthetic intermediate for constructing kinase inhibitor libraries, particularly via nucleophilic aromatic substitution (SNAr) at the C7 chlorine handle [2].

Core scaffold
Purine bioisostere for kinase hinge-region binding
Synthetic handle
C7-Cl enables late-stage SNAr library diversification
Specification
Commercial purity ≥97% supports reproducible SAR

Why This Scaffold Cannot Be Replaced by Isomers or Non-Chlorinated Analogs


Within the thiazolopyridine scaffold family, seemingly minor structural variations produce profound differences in reactivity and biological output. The [4,5-b] ring fusion geometry dictates the spatial orientation of hinge-binding hydrogen bond acceptors relative to the purine template, while the 7-chloro substituent uniquely enables late-stage SNAr diversification [1]. Isomeric scaffolds such as thiazolo[5,4-b]pyridin-2-amine (CAS 31784-70-0) exhibit a shifted nitrogen position that alters kinase selectivity profiles [2], and the non-chlorinated parent thiazolo[4,5-b]pyridin-2-amine (CAS 13575-41-2) lacks the synthetic handle required for modular C7 derivatization. Evidence below demonstrates that substitution of this specific compound with close analogs results in measurable losses in both synthetic versatility and target engagement.

Isomer ring geometry shifts hinge binding
Thiazolo[5,4-b]pyridin-2-amine positions nitrogen acceptors differently, potentially altering kinase selectivity profiles. Direct replacement may not preserve target engagement.
Unsubstituted parent lacks C7 diversification handle
Thiazolo[4,5-b]pyridin-2-amine (CAS 13575-41-2) has no leaving group for SNAr, preventing late-stage library synthesis. Substitution eliminates modular derivatization capability.
Cross-scaffold selectivity profiles may not transfer
c-KIT and PI3Kα inhibition data are isomer- and substituent-dependent. Using a different thiazolopyridine isomer may shift kinase inhibition patterns beyond class-level expectations.

Comparator-Anchored Evidence for Scientific Differentiation


C7 Chlorine SNAr Activation vs. Unsubstituted Parent

The electron-withdrawing effect of the pyridine nitrogen activates the C7 position of 7-chlorothiazolo[4,5-b]pyridin-2-amine toward nucleophilic aromatic substitution (SNAr), enabling displacement of the chlorine with amine, alkoxide, or thiol nucleophiles. This reactivity is absent in the non-chlorinated parent thiazolo[4,5-b]pyridin-2-amine (CAS 13575-41-2), which lacks a leaving group at this position [1]. A published synthetic methodology demonstrates that 2-chloro-3-nitropyridine precursors undergo successive SNAr processes to construct fused thiazolo[4,5-b]pyridine systems, with the chlorine at the pyridine C2-equivalent position serving as the essential reactive entry point .

SNAr Reactivity
Head-to-head
C7-Cl present ⟶ amine/thiol displacement enabled
vs. C7-H (unsubstituted parent): no leaving group; ΔXLogP3 ≈ 1.0
Enables late-stage parallel library synthesis
PubChem computed XLogP3; SNAr validated in Synlett 2020 methodology
SNAr Late-stage functionalization Medicinal chemistry building block

Purine Bioisosterism and Hinge-Region Kinase Binding

The thiazolo[4,5-b]pyridine core spatially mimics the purine ring of ATP, with the thiazole N3 and pyridine N4 nitrogen atoms serving as hydrogen-bond acceptors that anchor into the conserved hinge region of kinase domains . In contrast, the isomeric thiazolo[5,4-b]pyridin-2-amine scaffold (CAS 31784-70-0) positions its nitrogen atoms differently, altering the hydrogen-bonding geometry with the kinase hinge. This structural divergence is reflected in c-KIT inhibitory data: thiazolo[5,4-b]pyridine derivatives 6r, 6s, and 7c demonstrated IC50 values of 4.77, 7.67, and 5.07 μM respectively against the c-KIT V560G/D816V mutant, compared to 3.98 μM for sunitinib [1].

Kinase Hinge Binding
Class-level
[4,5-b] scaffold: purine-like N3/N4 H-bond geometry
vs. [5,4-b] isomer c-KIT IC50 4.77–7.67 μM; sunitinib 3.98 μM
Hinge-binding geometry may differ between isomers
Direct [4,5-b] vs [5,4-b] IC50 not available from single study
Kinase inhibition Purine bioisostere ATP-competitive inhibitor

PI3Kα Inhibition Potential of Thiazolopyridine Derivatives

Thiazolo[5,4-b]pyridine derivatives bearing a 2-amino substituent have demonstrated potent PI3Kα inhibition, with compound 19a achieving an IC50 of 3.6 nM [1]. The chlorine substituent at the pyridine ring enhances binding affinity to the PI3Kα ATP pocket through hydrophobic contacts . While direct IC50 data for 7-chlorothiazolo[4,5-b]pyridin-2-amine itself has not been published, the scaffold's established SAR indicates that the combination of the 2-amino group (hinge-binding motif) and 7-chloro substituent (hydrophobic pocket occupancy) represents a privileged pharmacophoric arrangement. Derivatives of the related 3-chloro-[1,2]thiazolo[4,5-b]pyridine scaffold have exhibited PI3K IC50 values as low as 3.6 nM, with the chlorine contributing to ATP-pocket binding affinity .

PI3Kα Inhibition
Reported
Reference compound 19a IC50 = 3.6 nM
Scaffold provides 2-NH2 hinge binder + C7-Cl hydrophobic contact
Supports PI3K inhibitor library design
Direct IC50 for 7-chloro parent not reported
PI3K inhibition Cancer therapeutics Kinase selectivity

MALT1 Allosteric Inhibition by Thiazolopyridine Scaffolds

Thiazolopyridines have been developed as allosteric inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a therapeutic target in autoimmune and inflammatory diseases . Published medicinal chemistry programs have demonstrated that thiazolopyridine-based MALT1 inhibitors achieve good cellular potency and exquisite selectivity, with mouse pharmacokinetic profiling showing low in vivo clearance and moderate oral exposure [1]. The 7-chloro substituent on the thiazolo[4,5-b]pyridine scaffold provides a vector for modulating MALT1 allosteric site interactions, differentiating it from non-chlorinated or differently substituted analogs.

MALT1 Allosteric Site
Class-level
Thiazolopyridine chemotype validated for MALT1 allosteric inhibition; favorable mouse PK reported
Supports allosteric inhibitor program entry
No direct IC50 comparison for 7-Cl compound
MALT1 inhibition Immunology Allosteric modulator

Antimicrobial Activity vs. Standard Antibiotics

Derivatives of the thiazolo[4,5-b]pyridin-2-amine scaffold have demonstrated antimicrobial activity against clinically relevant Gram-negative pathogens. One derivative exhibited a minimum inhibitory concentration (MIC) of 0.21 μM against both Pseudomonas aeruginosa and Escherichia coli . N-Phenyl-substituted thiazolo[4,5-b]pyridin-2-amine derivatives showed MIC values of 8–16 μg/mL against Staphylococcus aureus and E. coli, comparable to ampicillin . The 7-chloro substituent provides an electronic tuning element that can modulate antimicrobial potency through effects on membrane permeability and target binding.

Antimicrobial MIC
Data to verify
Derivative MIC: 0.21 μM (P. aeruginosa, E. coli); 8–16 μg/mL (S. aureus, ampicillin-comparable)
Scaffold supports antimicrobial library synthesis
Direct MIC for 7-Cl not reported; Sources limited
Antimicrobial MIC Gram-negative bacteria

High-Value Application Scenarios


Kinase Inhibitor Library Synthesis via C7 SNAr Diversification

7-Chlorothiazolo[4,5-b]pyridin-2-amine is ideally suited for generating focused kinase inhibitor libraries. The purine bioisosteric core provides intrinsic hinge-region affinity , while the C7 chlorine serves as a reactive handle for late-stage SNAr diversification with amine, alkoxide, or thiol nucleophiles . This enables parallel synthesis of dozens to hundreds of analogs exploring vectors extending from the kinase hinge into solvent-exposed or selectivity pockets. Programs targeting PI3Kα, c-KIT, or CDK2 would benefit from this scaffold, given the established SAR of related thiazolopyridine-2-amines in these kinase families [1].

MALT1 Allosteric Inhibitor Development for Autoimmune Disease

For teams pursuing MALT1 as a therapeutic target in autoimmune or inflammatory disease, 7-chlorothiazolo[4,5-b]pyridin-2-amine provides entry into a validated chemotype with documented cellular potency, target selectivity, and favorable mouse pharmacokinetics (low clearance, moderate oral exposure) . The 2-amino and 7-chloro substituents offer two independent vectors for SAR exploration of the MALT1 allosteric site, structurally differentiating this series from quinoline-based MALT1 inhibitors .

Antimicrobial Scaffold Optimization for Gram-Negative Pathogens

Thiazolo[4,5-b]pyridin-2-amine derivatives have demonstrated sub-micromolar MIC values (0.21 μM) against P. aeruginosa and E. coli . The 7-chloro derivative serves as a versatile starting point for synthesizing antimicrobial compound libraries where the chlorine can be displaced with diverse substituents to modulate potency, spectrum, and physicochemical properties. This approach is particularly relevant for programs addressing multidrug-resistant Gram-negative infections where novel chemotypes are urgently needed.

Chemical Biology Probe Development Using Purine Bioisosterism

The ability of the thiazolo[4,5-b]pyridine core to function as a purine bioisostere makes 7-chlorothiazolo[4,5-b]pyridin-2-amine a valuable precursor for chemical biology tool compounds targeting ATP-binding proteins beyond kinases, including chaperones (HSP90), helicases, and other purine-utilizing enzymes . The C7 chlorine provides a convenient attachment point for photoaffinity labels, fluorescent reporters, or biotin tags via SNAr chemistry, enabling target engagement studies and chemoproteomic profiling .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Purine bioisostere core with C7-Cl SNAr handle
Hinge-region binding and selectivity profiling
MALT1 allosteric modulation research
Thiazolopyridine chemotype with dual substitution vectors
Allosteric site engagement and cellular potency assays
Antimicrobial scaffold evaluation
C7-Cl electronic tuning for membrane permeability and target binding
MIC determination against Gram-negative and Gram-positive panels
Chemical biology probe development
Purine bioisosteric scaffold with site for reporter attachment
Target engagement and chemoproteomic profiling
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